7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one
Overview
Description
“7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one” is a chemical compound with the empirical formula C10H12N2O2 . It is a solid substance . The CAS number for this compound is 130137-40-5 .
Molecular Structure Analysis
The molecular weight of “7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one” is 192.21 . The SMILES string representation of this compound isCC1Oc2cc(N)ccc2N(C)C1=O
. Physical And Chemical Properties Analysis
“7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one” is a solid substance . Its density is 1.223g/cm3 . The boiling point is 470.3ºC at 760 mmHg .Scientific Research Applications
Allelochemical Properties
Compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, such as 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one, have been identified for their allelochemical properties. They are known for exhibiting biological properties like phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal effects. These properties are of high interest due to their potential agronomic utility. Synthetic methods have been developed to obtain these compounds in high yield, which are useful for agronomic research and applications (Macias et al., 2006).
Ecological Role and Bioactivity
Further research has explored the ecological role and bioactivity of benzoxazinones, including 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one. These compounds have been studied for their phytotoxic, antifungal, antimicrobial, and antifeedant effects. The potential application of benzoxazinones as leads for natural herbicide models is a topic of current interest, along with their ecological behavior and role in chemical defense mechanisms (Macias et al., 2009).
Lipid Lowering Actions in Animal Models
A study on derivatives of 7-acyl-(2H)-1,4-benzoxazin-3-(4H)-one, which includes 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one, revealed lipid-lowering actions in animal models. These compounds showed hypocholesterolemic and hypotriglyceridemic activities in various animal models, indicating their potential for pharmaceutical applications (Moussavi et al., 1989).
Synthetic Methodologies and Applications
The development of synthetic methodologies for compounds such as 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one has been a focus in research due to their diverse applications. These include potential use in pharmaceuticals and as bioactive compounds in agriculture (Kluge & Sicker, 1996).
Anticonvulsant Properties
Research on 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones, closely related to 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one, demonstrated anticonvulsant activities. These studies provide insights into the potential therapeutic applications of benzoxazinone derivatives in treating convulsive disorders (Piao et al., 2008).
Chemical Ecology of Plant Root and Pest Interactions
The role of benzoxazinoids in plant-insect interactions has been explored, specifically their defensive system against herbivores. This research is significant for understanding plant defense mechanisms and developing natural pest control strategies (Glauser et al., 2011).
Safety And Hazards
properties
IUPAC Name |
7-amino-2,4-dimethyl-1,4-benzoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-6-10(13)12(2)8-4-3-7(11)5-9(8)14-6/h3-6H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQGECPSMWFOCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=C(O1)C=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546180 | |
Record name | 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50546180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one | |
CAS RN |
130137-40-5 | |
Record name | 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50546180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.